molecular formula C9H9FO3S B1524534 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one CAS No. 13372-52-6

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Cat. No.: B1524534
CAS No.: 13372-52-6
M. Wt: 216.23 g/mol
InChI Key: IAZKXACVKHEXCR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: 13372-52-6) is an acetophenone derivative featuring a fluorinated phenyl ring substituted with a methanesulfonyl group. Its molecular formula is C₉H₉FO₃S, with a molar mass of 216.23 g/mol . The compound is also known as 3'-Fluoro-4'-(methylsulphonyl)acetophenone, highlighting the positions of the fluorine (C-3) and methanesulfonyl (C-4) groups on the aromatic ring.

Properties

IUPAC Name

1-(3-fluoro-4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKXACVKHEXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A patented method describes the synthesis of related sulfonyl-substituted ethanones via palladium-catalyzed cross-coupling between 4-substituted-phenylmethylsulfones and substituted ethanones. Although the patent specifically details 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the methodology is adaptable to 1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one by selecting the appropriate fluorinated sulfonate intermediate.

Key reaction conditions:

  • Catalyst: Pd(OAc)2 with tri-tert-butyl-phosphonium tetrafluoborate ligand.
  • Solvent: N,N-dimethylformamide (DMF).
  • Temperature: 85 °C.
  • Time: 16 to 27 hours.
  • Base: Piperidine, which enhances yield.
  • Atmosphere: Nitrogen to prevent oxidation.

Reaction scheme summary:

Step Reactants Conditions Outcome
1 4-bromophenylmethylsulfone + 1-(3-fluoro)ethanone Pd(OAc)2, ligand, DMF, piperidine, 85 °C, N2, 20 h Coupling to form sulfonyl-substituted ethanone intermediate
2 Oxidation (if required) Mild oxidants (e.g., H2O2 avoided) Sulfone oxidation state achieved
3 Work-up and purification Aqueous quenching, filtration, drying Pure this compound

This method avoids multi-step syntheses and hazardous cyanide use, offering an economically advantageous route.

Use of Sulfonate Leaving Groups

The synthesis benefits from using sulfonate leaving groups such as mesylate (MsO), tosylate (TsO), or triflate (TfO) on the aromatic ring, which facilitate nucleophilic substitution or palladium-catalyzed coupling. The sulfonate intermediates are already in the correct oxidation state, thus avoiding the need for post-synthesis oxidation steps.

Reaction Optimization and Yields

Parameter Optimal Condition Effect on Yield and Purity
Catalyst loading ~0.15 mol% relative to substrate High catalytic efficiency, reduces cost
Temperature 85 °C Balances reaction rate and side reactions
Reaction time 16-27 hours Ensures complete conversion
Base Piperidine Improves yield by facilitating coupling
Solvent N,N-dimethylformamide (DMF) Good solubility and reaction medium
Atmosphere Nitrogen Prevents oxidation and degradation

Reported yields for similar sulfonyl-substituted ethanones reach up to 83% after work-up and purification.

Advantages and Considerations

  • Single-step synthesis: The process can yield the target compound in one step from commercially available intermediates, reducing time and cost.
  • Avoidance of hazardous reagents: No cyanides or explosive peroxides are required, enhancing safety.
  • Scalability: The method is suitable for scale-up due to mild conditions and readily available reagents.
  • Purity: The process yields a product with high purity, confirmed by ^1H-NMR and other analytical methods.
  • Environmental impact: Avoidance of over-oxidation and hazardous reagents reduces waste and environmental hazard.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Catalyst/Conditions Yield (%) Notes
Pd-catalyzed coupling 4-bromophenylmethylsulfone + ethanone Pd(OAc)2, tri-tert-butyl-phosphonium tetrafluoborate, DMF, piperidine, 85 °C, N2 ~83 Single-step, avoids cyanides, scalable
Aniline condensation (analog) α-bromo-4-(methylsulfonyl)acetophenone + anilines Base, solvent, moderate temp Variable Adaptable for derivatives, less direct

Research Findings and Analytical Data

  • The palladium-catalyzed method produces the target compound with confirmed structure by ^1H-NMR spectroscopy, showing characteristic aromatic and methyl signals consistent with the fluorinated sulfonyl acetophenone structure.
  • The sulfonyl group remains in the sulfone oxidation state throughout synthesis, eliminating the need for hazardous oxidation steps.
  • The fluorine substituent on the aromatic ring is stable under reaction conditions, maintaining the desired electronic properties for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl ethanones .

Scientific Research Applications

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Overview of Selected Ethanone Derivatives

Compound Name CAS Number Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 13372-52-6 -F (C-3), -SO₂CH₃ (C-4) C₉H₉FO₃S 216.23 Strong electron-withdrawing sulfonyl; fluorine enhances metabolic stability
1-(2-Chloro-4-methanesulfonylphenyl)ethan-1-one 111039-41-9 -Cl (C-2), -SO₂CH₃ (C-4) C₉H₉ClO₃S 232.68 Chlorine at C-2 increases steric hindrance; higher molar mass
2-(3-Fluorophenyl)-1-(4-methylthiophenyl)ethanone 301699-27-4 -F (C-3 on adjacent phenyl), -SCH₃ (C-4) C₁₅H₁₃FOS 260.33 Methylthio group (-SCH₃) is less polar than sulfonyl; biphenyl structure
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one 1180015-83-1 -F (C-3), -OCHF₂ (C-4) C₉H₇F₃O₂ 204.15 Difluoromethoxy group introduces lipophilicity; reduced steric bulk
1-(3'-Methylbiphenyl-4-yl)ethanone 76650-29-8 Biphenyl with -CH₃ (C-3') C₁₅H₁₄O 210.27 Biphenyl backbone increases hydrophobicity; lacks electronegative groups

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The methanesulfonyl (-SO₂CH₃) group in the target compound significantly reduces electron density at the phenyl ring, enhancing reactivity toward nucleophilic substitution compared to analogs with -SCH₃ () or -OCHF₂ () .
  • Lipophilicity and Solubility:

    • The sulfonyl group improves aqueous solubility relative to methylthio or biphenyl derivatives (e.g., ) due to its polar nature .
    • Difluoromethoxy-substituted analogs () exhibit higher lipophilicity (logP ~2.5 predicted) compared to the target compound (logP ~1.8), impacting membrane permeability .

Biological Activity

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₉F₁O₃S
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonylphenyl ethanones have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Pseudomonas aeruginosa>8 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It may modulate signaling pathways related to inflammation and apoptosis, particularly through the NF-kB pathway.
  • Interaction with Receptors : Preliminary studies suggest potential interactions with various receptors involved in pain and inflammation responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or its analogs:

  • Study A : Investigated the anti-inflammatory effects in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in paw swelling, with significant effects observed at doses of 10 mg/kg.
  • Study B : Focused on antimicrobial efficacy against resistant strains of bacteria. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one in laboratory settings?

A two-step methodology is commonly employed:

Friedel-Crafts Acylation : Introduce the acetyl group to a fluorinated aromatic precursor under anhydrous conditions using AlCl₃ or FeCl₃ as catalysts .

Sulfonylation : Install the methanesulfonyl group via nucleophilic aromatic substitution (NAS) using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) at elevated temperatures (~80–100°C) .
Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation, which may lead to byproducts.

Q. How should researchers characterize the molecular structure of this compound?

A multi-technique approach ensures accuracy:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect, methanesulfonyl group’s distinct shifts) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement, particularly to confirm steric effects of the bulky methanesulfonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical data (e.g., unexpected coupling patterns in NMR) require:

  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to verify substituent orientation .
  • Isotopic Labeling : Use deuterated solvents or ¹⁹F-decoupling in NMR to isolate overlapping signals .
  • Crystallographic Cross-Check : If single crystals are obtainable, X-ray data can unambiguously resolve structural ambiguities .

Q. How to design experiments to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
    • Fluorescence Polarization : Quantify affinity using fluorescently labeled derivatives .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the methanesulfonyl group and hydrophobic pockets .
  • Mutagenesis Studies : Engineer target proteins to assess the role of specific residues in binding (e.g., replacing hydrophobic residues with polar ones) .

Q. What are common pitfalls in optimizing reaction yields, and how to address them?

  • Low Sulfonylation Efficiency :
    • Solvent Optimization : Switch from polar aprotic (DMF) to less-coordinating solvents (e.g., DCE) to enhance NAS reactivity .
    • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve methanesulfonyl chloride activation .
  • Byproduct Formation :
    • Temperature Control : Maintain temperatures below 100°C to prevent decomposition of the acetyl group .
    • Purification : Use gradient silica gel chromatography or preparative HPLC to isolate the target compound .

Q. How does the methanesulfonyl group influence reactivity compared to other substituents (e.g., methyl or nitro groups)?

  • Electronic Effects : The strong electron-withdrawing nature of the -SO₂CH₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity but enhancing NAS potential .
  • Steric Effects : The bulky sulfonyl group may hinder access to certain reaction sites, necessitating sterically tolerant catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Comparative Data : See Table 1 for reactivity trends in similar compounds :
SubstituentElectrophilic ReactivityNAS Reactivity
-SO₂CH₃LowHigh
-NO₂Very LowModerate
-CH₃HighLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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